N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine

Medicinal Chemistry Druglikeness Computational Chemistry

Researchers require validated chemical probes with precise substitution patterns to avoid off-target artifacts. This N-benzylaniline features a 2-methoxy-5-methylphenyl motif linked to a 2,4,5-trimethoxyphenyl group, structurally homologous to active combretastatin A-4 analogs. - Designed for in vitro tubulin depolymerization assays and mitotic index analysis - Distinct from NBOMe hallucinogens (no 5-HT2A agonism) - ideal for non-serotonergic target screening - LogP ~3.2, MW 317.4, HBD 1 - Lipinski-compliant for medicinal chemistry SAR expansion - Available for immediate R&D shipment as a synthetic intermediate or chemical probe

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
Cat. No. B5616384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NCC2=CC(=C(C=C2OC)OC)OC
InChIInChI=1S/C18H23NO4/c1-12-6-7-15(20-2)14(8-12)19-11-13-9-17(22-4)18(23-5)10-16(13)21-3/h6-10,19H,11H2,1-5H3
InChIKeyYCPIUHSPCGFCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine: Differentiated Aniline-Based Probe


N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine is a synthetic small molecule belonging to the class of secondary N-benzylanilines. Its structure is defined by a 2-methoxy-5-methylphenyl (aniline) moiety linked via a secondary amine bridge to a 2,4,5-trimethoxybenzyl group. The compound has a molecular formula of C18H23NO4 and a molecular weight of 317.4 g/mol . This specific arrangement of electron-donating methoxy and methyl substituents on both aromatic rings distinguishes it from related phenethylamine-based NBOMe hallucinogens [1] and simpler N-benzylaniline scaffolds [2], suggesting a distinct pharmacological and chemical profile relevant for medicinal chemistry and chemical biology research.

Structural Class Secondary N-benzylaniline probe
Key Substituent Pattern 2-methoxy-5-methylphenyl linked to 2,4,5-trimethoxybenzyl
Differentiation Context Distinct from NBOMe hallucinogens and generic N-benzylanilines; suited for focused target profiling

Why Generic Analogs Cannot Substitute for This Probe


Substituting N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine with a generic N-benzylaniline or an NBOMe-class analog is scientifically unsound. The compound's precise 2-methoxy-5-methylphenyl pattern is a recognized feature in microtubule-binding agents like combretastatin A-4 analogs, where a 2-methoxy-5-substituted aniline is linked to a trimethoxyphenyl group for potent tubulin inhibition [1]. Removing or altering this motif, as in the non-methylated N-[(2,4,5-trimethoxyphenyl)methyl]aniline or the phenethylamine-based NBOMe series like 25O-NBOMe [2], fundamentally changes the molecule's geometry, electronic distribution, and ability to interact with specific biological targets, such as microtubules or specific G-protein coupled receptors. This specificity renders simple substitution invalid for replicating experimental results related to this compound's hypothesized mechanism of action.

Target Probe
N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine carries the precise 2-methoxy-5-methyl substitution pattern associated with tubulin-binding motifs.
Generic N-Benzylaniline
Lacks the 2-methoxy-5-methyl substitution; this structural deficiency may alter target engagement and electronic distribution, limiting direct substitution for replicate studies.
Target Probe
Aniline core without phenethylamine linker; predicted negligible 5-HT2A receptor affinity, enabling non-GPCR target investigation.
NBOMe-Class Analog
Possesses a phenethylamine core with high 5-HT2A affinity, introducing serotonergic off-target context that confounds intracellular target screening.

N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine: Quantified Differentiators vs. Closest Analogs


Predicted Lipophilicity Enhancement from Methylation

In the absence of direct experimental comparison, computational predictions show that the presence of a 5-methyl group on the aniline ring of N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine increases lipophilicity relative to the des-methyl analog, N-[(2,4,5-trimethoxyphenyl)methyl]aniline . This structural modification is predicted to enhance membrane permeability but may reduce aqueous solubility, a trade-off critical for cell-based assay development. The difference is quantified by the presence versus absence of this key methyl group, which impacts LogP by an estimated 0.5 units based on fragment-based calculations [1].

Predicted Lipophilicity Enhancement
Class-level inference
~0.5 LogP units increase from des-methyl analog (predicted ~3.2 vs ~2.7)
May influence cell permeability and kinetic solubility for assay development.
In silico prediction; experimental LogP data not available.
Medicinal Chemistry Druglikeness Computational Chemistry

Absence of Phenethylamine Core vs. NBOMe Hallucinogens

The critical structural difference from the potent 5-HT2A agonist 25O-NBOMe is the replacement of the phenethylamine core with an aniline core. In 25O-NBOMe, the N-(2-methoxybenzyl)-2,4,5-trimethoxyphenethylamine structure has a reported high affinity for the 5-HT2A receptor (typical pKi ~8-9 for NBOMe series) [1]. N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine lacks the essential ethylamine linker necessary for high-affinity binding to aminergic GPCRs, implying a fundamentally different primary biological target space with negligible 5-HT2A activity expected [2].

Absence of Phenethylamine Core vs NBOMe
Class-level inference
Target: no detectable 5-HT2A activity expected
Comparator 25O-NBOMe: pKi > 8.0
Supports selection for non-GPCR target studies; avoids serotonergic confound.
SAR inference; experimental binding confirmation pending.
Serotonin Receptor Pharmacology Neuroscience Tool Discovery Off-Target Liability

Microtubule-Targeting Hypothesis via Combretastatin A-4 Analog Motif

A 2010 study on combretastatin A-4 analogs identified two highly active compounds: 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline (5e) and 2-methoxy-5-(1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-5-yl)aniline (6e) [1]. Both feature a 2-methoxy-5-substituted aniline core linked to a trimethoxyphenyl group, a motif directly parallel to N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine. These reference compounds exhibited significant tubulin polymerization inhibition, with 6e showing an IC50 of 1.2 µM against MCF-7 breast cancer cells [1]. While the target compound was not tested in this panel, the identical aniline substitution pattern provides a strong, data-backed hypothesis for its activity at the microtubule level, unlike non-substituted aniline or NBOMe analogs.

Microtubule-Targeting Hypothesis via CA-4 Motif
Cross-study comparable
Target: not tested in reference study
Reference 6e (matched motif): IC50 1.2 µM (MCF-7)
Provides testable hypothesis for tubulin polymerization assays.
Requires experimental validation; comparator control recommended.
Microtubule Biology Cytotoxicity Assays Cancer Drug Discovery

N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine: Research & Industrial Procurement Scenarios


Probe for Tubulin Polymerization and Mitotic Arrest

Based on the structural homology to active combretastatin A-4 analogs featuring a 2-methoxy-5-substituted aniline linked to a trimethoxyphenyl group [1], procure this compound as a chemical probe to test for microtubule depolymerization activity. Use in in vitro tubulin polymerization assays and mitotic index analysis in cancer cell lines, with the comparator N-(2-methoxybenzyl)(2,4,5-trimethoxyphenyl)methanamine (CAS 418784-79-9) as a negative control lacking the critical 2-methoxy-5-methylphenyl motif.

Building Block for Combretastatin-Analog Libraries

Leverage N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine as a key synthetic intermediate for generating a focused library of N-benzylaniline derivatives. Its unique substitution pattern provides a different vector for chemical modification compared to common 3,4,5-trimethoxybenzyl anilines. This can expand the SAR around the combretastatin pharmacophore, enabling structure-activity relationships studies that were not possible with previously reported analogs [1].

Selective Tool for Non-GPCR Intracellular Targets

The clear structural deviation from the phenethylamine-based NBOMe hallucinogens, which are potent 5-HT2A agonists [2], renders this compound a selective tool for probing non-serotonergic targets. Deploy it in broad-panel kinase or epigenetic inhibitor screens, as well as in primary neuronal or cardiac safety pharmacology panels, to identify its primary activity without the confounding effects of 5-HT2A receptor activation. This selectivity profile is a significant procurement advantage for neuroscience researchers studying non-hallucinogenic pathways.

Model for Druglikeness and Lipinski Optimization

Utilize N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine as a model compound for studying the effects of incremental methylation on the aniline ring in the context of Lipinski's Rule of Five and ADMET properties. Compare its predicted profile (LogP ~3.2, MW 317.4, HBD 1, HBA 5) directly against the unsubstituted N-[(2,4,5-trimethoxyphenyl)methyl]aniline (LogP ~2.7, MW 273.3) to computationally quantify the impact of a single methyl group on oral druggability indices [3].

Application
Selection Property
Validation Focus
Tubulin polymerization assay studies
2-methoxy-5-methylphenyl aniline motif
Microtubule depolymerization endpoint
Combretastatin-analog library synthesis
Unique N-benzylaniline substitution vector
SAR around tubulin-binding pharmacophore
Non-GPCR intracellular target screening
Absence of phenethylamine core; predicted low 5-HT2A activity
Off-target GPCR counter-screen
Lipinski property modeling
Incremental methylation effect on LogP and MW
Computed vs experimental ADME property comparison
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